3H-Imidazo[4,5-c]pyridine
Overview
Description
1H-Imidazo[4,5-c]pyridine is a heterocyclic compound . It is structurally similar to purines, which has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The synthesis of a series of novel 7-aryl-1H-imidazo[4,5-b]pyridines was successfully demonstrated using a photocatalytic approach for C(sp2)−C(sp2) cross-coupling reaction via a photo-redox mechanism . This method provides an efficient way to synthesize novel 7-aryl-1H-imidazo[4,5-b]pyridines with simple reaction steps and good yields .
Molecular Structure Analysis
The molecular structure of 1H-Imidazo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . This structural resemblance to purines has led to its exploration in various biological investigations .
Chemical Reactions Analysis
1H-Imidazo[4,5-c]pyridine derivatives have been synthesized using a photocatalytic approach for C(sp2)−C(sp2) cross-coupling reaction via a photo-redox mechanism . This method has been used to create a series of novel 7-aryl-1H-imidazo[4,5-b]pyridines .
Physical and Chemical Properties Analysis
The molecular weight of 1H-Imidazo[4,5-c]pyridine is 119.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 119.048347172 g/mol . The topological polar surface area is 41.6 Ų .
Scientific Research Applications
Therapeutic Agents : Imidazo[1,2-a]pyridine, a related compound, is recognized as a "drug prejudice" scaffold with applications in medicinal chemistry. It has applications in anticancer, antimicrobial, antiviral, and other therapeutic areas. It's represented in various marketed preparations like zolimidine and zolpidem (Deep et al., 2016).
Molecular Structures and Vibrational Properties : The molecular structures and vibrational properties of 1H-imidazo[4,5-c]pyridine have been analyzed, including its crystallization in the orthorhombic space group and the hydrogen-bonded chains formation (Dymińska et al., 2013).
Vibrational Spectra and Molecular Structure : Density functional theory (DFT) has been used to determine the molecular structure and vibrational energy levels of 1H-imidazo[4,5-b]pyridine and its methyl derivatives, providing insights into the interactions and stability of these compounds (Lorenc et al., 2008).
Pharmacological Properties : Research into the pharmacological properties of imidazo[1,2-a]pyridine, a similar compound, has highlighted its role as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
Stable N-heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton, another closely related compound, offers a versatile platform for the generation of stable N-heterocyclic carbenes, useful in various chemical applications (Alcarazo et al., 2005).
Antituberculotic Activity : 1H-imidazo[4,5-b]pyridine derivatives have been studied for their potential antituberculotic activity, highlighting the medical potential of these compounds (Bukowski & Janowiec, 1996).
Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorescent probes have been developed for use in monitoring cellular health and exploring biochemical pathways, demonstrating their utility in chemical biology and sensor applications (Renno et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOOKRVGOBKDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181667 | |
Record name | 3,5-Diazaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-97-9 | |
Record name | 3,5-Diazaindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo[4,5-c]pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Diazaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Azabenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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